Cas no 6640-56-8 (1-methyl-2-(4-nitrophenyl)sulfanylbenzene)

1-methyl-2-(4-nitrophenyl)sulfanylbenzene structure
6640-56-8 structure
Product Name:1-methyl-2-(4-nitrophenyl)sulfanylbenzene
Numero CAS:6640-56-8
MF:C13H11NO2S
MW:245.296941995621
CID:1718127
PubChem ID:241515
Update Time:2025-04-21

1-methyl-2-(4-nitrophenyl)sulfanylbenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-methyl-2-(4-nitrophenyl)sulfanylbenzene
    • 4-((2-methylphenyl)thio)nitrobenzene
    • SureCN2418894
    • 2-methyl-4'-nitrodiphenylsulfide
    • AR-1C4421
    • AC1L67J5
    • AC1Q20YU
    • 1-methyl-2-[(4-nitrophenyl)sulfanyl]benzene
    • NSC48967
    • AG-J-36283
    • (4-nitrophenyl)(2-tolyl)sulfane
    • (4-nitro-phenyl)-o-tolyl sulfide
    • (4-Nitro-phenyl)-o-tolyl-sulfid
    • &lt
    • 4-Nitro-phenyl&gt
    • -&lt
    • tolyl-(2)&gt
    • -sulfid
    • CTK5C4626
    • o-tolyl&gt
    • sulfid
    • 4-((2-methylphenyl)thio)nitrobenzene; SureCN2418894; 2-methyl-4'-nitrodiphenylsulfide; AR-1C4421; AC1L67J5; AC1Q20YU; 1-methyl-2-[(4-nitrophenyl)sulfanyl]benzene; NSC48967; AG-J-36283; (4-nitrophenyl)(2-tolyl)sulfane; (4-nitro-phenyl)-o-tolyl sulfide; (4-Nitro-phenyl)-o-tolyl-sulfid; < 4-Nitro-phenyl> -< tolyl-(2)> -sulfid; CTK5C4626; < 4-Nitro-phenyl> -< o-tolyl> sulfid;
    • NSC-48967
    • 6640-56-8
    • 1-methyl-2-[(4-nitrophenyl)thio]benzene
    • SCHEMBL2418894
    • C13H11NO2S
    • DTXSID80287110
    • AKOS024338856
    • Inchi: 1S/C13H11NO2S/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3
    • Chiave InChI: PMJPVEVUFKWVNB-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC(=CC=1)[N+](=O)[O-])C1C=CC=CC=1C

Proprietà calcolate

  • Massa esatta: 245.05113
  • Massa monoisotopica: 245.051
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 259
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.2
  • Superficie polare topologica: 71.1Ų

Proprietà sperimentali

  • Densità: 1.27
  • Punto di ebollizione: 382.4°C at 760 mmHg
  • Punto di infiammabilità: 185.1°C
  • Indice di rifrazione: 1.65
  • PSA: 43.14
  • LogP: 4.57760
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司